16alpha-Hydroxydehydroepiandrosterone
Overview
Description
16alpha-Hydroxydehydroepiandrosterone is an endogenous metabolite of dehydroepiandrosterone (DHEA). It is a steroid hormone that plays a significant role in the biosynthesis of estriol from dehydroepiandrosterone. This compound is involved in various metabolic processes in humans and other mammals .
Mechanism of Action
Target of Action
16alpha-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an endogenous metabolite of dehydroepiandrosterone (DHEA) . It primarily targets the estrogen receptors alpha and beta . These receptors are involved in numerous physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
16α-OH-DHEA interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation can lead to changes in gene expression and cellular function, which can have wide-ranging effects on the body .
Biochemical Pathways
16α-OH-DHEA and its 3β-sulfate ester, 16α-OH-DHEA-S, are intermediates in the biosynthesis of estriol from DHEA . This pathway is crucial for the production of estrogens, particularly during pregnancy . The activation of estrogen receptors can also influence various downstream pathways, including signal transduction, cell proliferation, and differentiation .
Result of Action
The activation of estrogen receptors by 16α-OH-DHEA can lead to a variety of molecular and cellular effects. For example, it can influence cell growth and differentiation, modulate immune response, and regulate various metabolic processes . In adults, increased levels of 16-hydroxylated estrogens, which include 16α-OH-DHEA, are thought to correlate with the risk of cancer and some systemic autoimmune diseases .
Biochemical Analysis
Biochemical Properties
16alpha-Hydroxydehydroepiandrosterone interacts with various enzymes and proteins in the body. It is the precursor of fetal 16alpha-hydroxylated estrogens, the main phenolic steroids in pregnancy . This interaction involves the enzyme CYP3A4 and CYP3A7, which catalyze the 16-hydroxylation of DHEA to form this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor for the synthesis of certain hormones. For instance, it is involved in the biosynthesis of estriol from DHEA . This process can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a precursor in the biosynthesis of certain hormones. It is converted into 16alpha-hydroxylated estrogens through the action of the CYP3A4 and CYP3A7 enzymes . This conversion can lead to changes in gene expression and can influence the activity of various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the concentrations of 16-hydroxylated steroids, especially this compound, in amniotic fluid and infants’ blood are elevated many fold at normal birth time as compared with mid-term concentrations and those found in prematurely born infants .
Metabolic Pathways
This compound is involved in the metabolic pathway of steroid hormone biosynthesis. It is formed from DHEA through the action of the CYP3A4 and CYP3A7 enzymes, and it serves as a precursor for the synthesis of 16alpha-hydroxylated estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxydehydroepiandrosterone typically involves the hydroxylation of dehydroepiandrosterone. This process can be catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7 . The reaction conditions often require specific temperature and pH levels to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial or enzymatic systems to convert dehydroepiandrosterone into its hydroxylated form. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 16alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a ketone.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .
Scientific Research Applications
16alpha-Hydroxydehydroepiandrosterone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in hormone replacement therapy and its anti-inflammatory properties.
Industry: Utilized in the production of steroid-based pharmaceuticals
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA): The precursor of 16alpha-Hydroxydehydroepiandrosterone.
Estriol: A downstream product in the biosynthesis pathway involving this compound.
Androstenedione: Another steroid hormone involved in similar metabolic pathways
Uniqueness: this compound is unique due to its specific role in the biosynthesis of estriol and its involvement in pregnancy-related metabolic processes. Its hydroxylation at the 16alpha position distinguishes it from other similar steroid hormones .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVKFZWLZJXJT-DNKQKWOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153892 | |
Record name | 16alpha-Hydroxy-DHEA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 16a-Hydroxydehydroisoandrosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1232-73-1 | |
Record name | 16α-Hydroxy-DHEA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-Hydroxydehydroepiandrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16alpha-Hydroxy-DHEA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16ALPHA-HYDROXYDEHYDROEPIANDROSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU2DU6GA72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 16a-Hydroxydehydroisoandrosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 16α-Hydroxydehydroepiandrosterone in pregnancy?
A1: 16α-Hydroxydehydroepiandrosterone serves as a crucial precursor for the synthesis of 16α-hydroxylated estrogens within the fetal system. These estrogens are the predominant phenolic steroids present during pregnancy []. Historically, serum levels of these estrogens have been utilized as biochemical indicators to assess fetal well-being [].
Q2: Has 16α-Hydroxydehydroepiandrosterone been detected in other bodily fluids?
A2: Yes, beyond its presence in the fetoplacental circulation [, ], 16α-Hydroxydehydroepiandrosterone has been identified in human seminal plasma, marking its first-time discovery in this bodily fluid [].
Q3: What is the metabolic fate of 16α-Hydroxydehydroepiandrosterone in the context of maternal intrahepatic cholestasis?
A4: Studies show that pregnancies affected by maternal intrahepatic cholestasis exhibit notably lower concentrations of specific steroid sulfates synthesized by the fetus, particularly 16α-Hydroxydehydroepiandrosterone sulfate and 16α-hydroxypregnenolone sulfate, in cord plasma compared to healthy pregnancies []. This suggests potential impairment in fetal steroid synthesis, particularly in 16α-hydroxylation pathways, induced by maternal intrahepatic cholestasis [].
Q4: Can you describe the chemical synthesis of 16α-Hydroxydehydroepiandrosterone and related compounds?
A4: Several synthetic routes have been developed:
- 16α-Hydroxyandrostenedione and 16α-Hydroxytestosterone: 16α-Bromoandrostendione can be converted to 16α-hydroxyandrostenedione through a hydrazone intermediate. 16α-Hydroxytestosterone is then obtained by selective reduction of 16α-hydroxyandrostenedione [].
- 16α-Hydroxydehydroepiandrosterone 3-sulfate: This compound is synthesized by reacting 16α-hydroxydehydroepiandrosterone with chlorosulfonic acid in pyridine [].
- Haptens of 16α-Hydroxydehydroepiandrosterone: 19E and 7Z O-(carboxymethyl)oximes derived from 16α-Hydroxydehydroepiandrosterone were synthesized using methods involving epoxidation of enol acetate followed by rearrangement or alkaline hydrolysis of the corresponding α-bromide [].
Q5: Are there any known effects of 16α-Hydroxydehydroepiandrosterone on glucose metabolism?
A6: Research suggests that 16α-Hydroxydehydroepiandrosterone can influence the reduction of glucose to glucitol in human placental cells []. High concentrations of 16α-Hydroxydehydroepiandrosterone have been shown to inhibit this process, while lower concentrations seem to stimulate it [].
Q6: What are the potential long-term effects of arsenic exposure on gut microbiome and metabolome, and is there a role for 16α-Hydroxydehydroepiandrosterone 3-sulfate?
A7: Arsenic exposure has been shown to significantly alter gut microbiome composition and diversity, as well as induce significant changes in 73 metabolites, including 16α-Hydroxydehydroepiandrosterone 3-sulfate, impacting pathways like glycerophospholipid and linoleic acid metabolism []. While these changes are partly reversible after a 30-day recovery period, some persistent effects remain []. Interestingly, Lactobacillus strains were correlated with decreases in 16α-Hydroxydehydroepiandrosterone 3-sulfate in the recovery phase, suggesting a potential protective role of these bacteria against arsenic toxicity through the modulation of glycerophospholipid metabolism [].
Q7: What is the historical context of 16α-Hydroxydehydroepiandrosterone research?
A8: The isolation of 16α-Hydroxydehydroepiandrosterone from human urine marked an important milestone in understanding steroid metabolism []. This discovery opened avenues for investigating its physiological roles, particularly in the context of pregnancy and fetal development. Subsequent research delved into its synthesis, metabolism, and biological activities.
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